5-Methoxybicyclo[2.2.1]hept-2-ene
Description
5-Methoxybicyclo[2.2.1]hept-2-ene is a norbornene derivative characterized by a bicyclic framework with a methoxy (-OCH₃) substituent at the 5-position. This compound is of interest in organic synthesis and polymer chemistry due to its strained bicyclic structure and the electron-donating nature of the methoxy group, which influences reactivity in ring-opening metathesis polymerization (ROMP) and other transformations.
Properties
CAS No. |
17190-87-3 |
|---|---|
Molecular Formula |
C14H27N3O2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
5-methoxybicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H12O/c1-9-8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
RCDOWRWNYHNLLA-UHFFFAOYSA-N |
SMILES |
COC1CC2CC1C=C2 |
Canonical SMILES |
COC1CC2CC1C=C2 |
Other CAS No. |
17190-92-0 |
Synonyms |
Bicyclo[2.2.1]hept-2-ene,5-methoxy-exo- |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Molecular Properties of Alkyl-Substituted Derivatives
Key Findings :
- Steric Effects : Larger alkyl groups (e.g., octyl) increase hydrophobicity and reduce polymerization rates in ROMP due to steric hindrance .
- Thermodynamics : Alkyl derivatives like 5-vinylbicyclo[2.2.1]hept-2-ene exhibit ideal-gas enthalpies of formation (ΔfH°) of 117.6 kJ/mol, highlighting stability trends .
Comparison with Functionalized Derivatives
Functional groups such as halides, isothiocyanates, and esters impart unique reactivity:
Key Findings :
- Reactivity : Bromomethyl derivatives are intermediates in crosslinked polymer synthesis, while isothiocyanates enable thiourea-functionalized materials .
- Stereochemistry : Carbaldehyde derivatives exhibit configurational stability, critical for asymmetric synthesis .
Physicochemical and Thermodynamic Properties
Table 3: Thermodynamic Data for Selected Compounds
Key Insights :
- The methoxy group in 5-methoxy derivatives likely lowers vapor pressure compared to alkyl analogs due to increased polarity.
- Enthalpy data suggest that substituents like vinyl enhance stability relative to the parent bicyclic framework .
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